molecular formula C17H10ClNO3S2 B2711603 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 305376-93-6

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B2711603
CAS No.: 305376-93-6
M. Wt: 375.84
InChI Key: STEDCFYADRODMY-ZROIWOOFSA-N
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Description

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is an intriguing compound, belonging to the thiazolidinone family Thiazolidinones are known for their significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid typically involves a multi-step process:

  • Step 1: : The synthesis begins with the preparation of 2-aminothiazole by the reaction of thiourea with α-haloketones.

  • Step 2: : The intermediate is then subjected to cyclization with chloroacetic acid in the presence of a base, forming a thiazolidinone core.

  • Step 3: : This core is further modified by introducing the 4-chlorophenylmethylidene group through a condensation reaction with 4-chlorobenzaldehyde.

  • Step 4: : Finally, the benzoic acid moiety is incorporated via a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization for scale-up, including the use of continuous flow reactors to enhance reaction efficiency and product yield. The precise control of reaction parameters such as temperature, pH, and reactant concentration is crucial to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid undergoes several key reactions:

  • Oxidation: : It can be oxidized to introduce sulfoxide or sulfone functionalities.

  • Reduction: : The compound can be reduced to modify the oxidation state of the sulfur atom within the thiazolidinone ring.

  • Substitution: : Various substituents can be introduced onto the aromatic rings via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Application of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Employing reagents like Grignard reagents or organolithium compounds under controlled conditions.

Major Products Formed

  • Oxidized products with sulfoxide or sulfone groups.

  • Reduced forms with modified sulfur oxidation states.

  • Substituted derivatives with various functional groups introduced onto the aromatic rings.

Scientific Research Applications

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid finds extensive applications in scientific research:

  • Chemistry: : Utilized as a building block for the synthesis of complex organic molecules and study of reaction mechanisms.

  • Biology: : Serves as a probe for investigating biological pathways and enzyme functions.

  • Medicine: : Explored for its therapeutic potential in treating inflammatory diseases, infections, and cancers.

  • Industry: : Applied in the development of novel materials and agrochemicals.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: : It interacts with specific enzymes, proteins, and receptors involved in various biological processes.

  • Pathways Involved: : It modulates pathways such as inflammation, cell proliferation, and apoptosis, thereby influencing cellular behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

  • 4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Uniqueness

Compared to its analogs, 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is distinct due to its specific substitution pattern, which imparts unique biological activity and chemical reactivity. The presence of the 4-chlorophenyl group enhances its pharmacokinetic properties, making it a compound of interest in drug development and material science.

Properties

IUPAC Name

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO3S2/c18-12-5-1-10(2-6-12)9-14-15(20)19(17(23)24-14)13-7-3-11(4-8-13)16(21)22/h1-9H,(H,21,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEDCFYADRODMY-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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